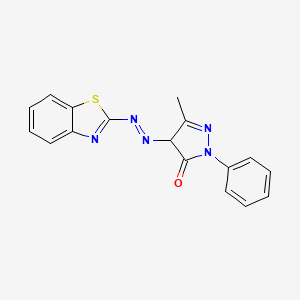

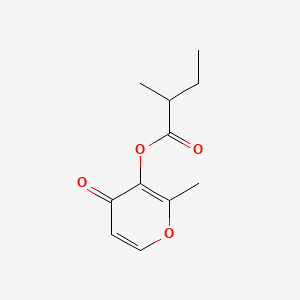

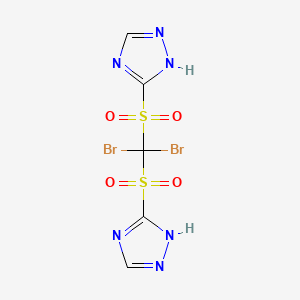

![molecular formula C23H44O4 B12672354 5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)

5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentanedioic acid, di-C9-11-branched and linear alkyl esters, also known as di-C9-11 phthalate, is a chemical compound that belongs to the family of phthalate esters. These esters are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The compound is a colorless, oily liquid that is minimally soluble in water and has a neutral pH value .

Preparation Methods

The industrial production of pentanedioic acid, di-C9-11-branched and linear alkyl esters involves the catalyzed esterification of phthalic anhydride with a blend of C9-11 alcohols. This process can be carried out using batch or continuous methods. The production steps include a reaction step, removal of excess alcohol, drying, and filtration. The final product typically has a phthalate ester content of well above 99.5% .

Chemical Reactions Analysis

Pentanedioic acid, di-C9-11-branched and linear alkyl esters undergoes various chemical reactions, including:

Esterification: The primary reaction used in its synthesis, where phthalic anhydride reacts with C9-11 alcohols.

Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of phthalic acid and the corresponding alcohols.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the ester groups or the alkyl chains.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentanedioic acid, di-C9-11-branched and linear alkyl esters has several scientific research applications:

Chemistry: Used as a plasticizer in the production of flexible PVC, enhancing the material’s properties.

Biology: Studied for its potential endocrine-disrupting effects, particularly in aquatic vertebrates.

Medicine: Investigated for its potential impacts on human health, including its role as an endocrine disruptor.

Industry: Widely used in the manufacture of plastics, coatings, adhesives, and synthetic leathers.

Mechanism of Action

The mechanism of action of pentanedioic acid, di-C9-11-branched and linear alkyl esters primarily involves its role as a plasticizer. By integrating into the polymer matrix, it increases the flexibility and durability of the material. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions .

Comparison with Similar Compounds

Pentanedioic acid, di-C9-11-branched and linear alkyl esters can be compared with other phthalate esters such as:

Diethyl phthalate (DEP): Used in personal care products and cosmetics.

Dibutyl phthalate (DBP): Commonly used in nail polishes and adhesives.

Di(2-ethylhexyl) phthalate (DEHP): Widely used in medical devices and flexible PVC.

The uniqueness of pentanedioic acid, di-C9-11-branched and linear alkyl esters lies in its specific blend of C9-11 alcohols, which provides a balance of flexibility and durability in the materials it plasticizes .

Properties

Molecular Formula |

C23H44O4 |

|---|---|

Molecular Weight |

384.6 g/mol |

IUPAC Name |

5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate |

InChI |

InChI=1S/C23H44O4/c1-5-9-11-12-16-21(8-4)27-23(25)18-13-17-22(24)26-19-20(14-7-3)15-10-6-2/h20-21H,5-19H2,1-4H3/t20-,21-/m1/s1 |

InChI Key |

HIRZAKOZLHMWTA-NHCUHLMSSA-N |

Isomeric SMILES |

CCCCCC[C@@H](CC)OC(=O)CCCC(=O)OC[C@H](CCC)CCCC |

Canonical SMILES |

CCCCCCC(CC)OC(=O)CCCC(=O)OCC(CCC)CCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)